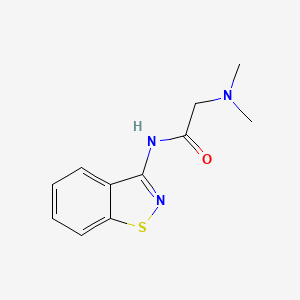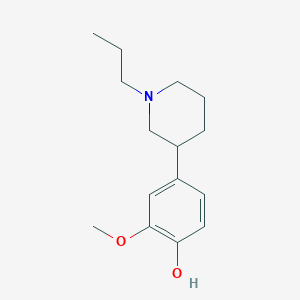![molecular formula C16H12N2 B14317759 2-[4-(Pyridin-4-yl)phenyl]pyridine CAS No. 113682-55-6](/img/structure/B14317759.png)
2-[4-(Pyridin-4-yl)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Pyridin-4-yl)phenyl]pyridine is an organic compound that features a bipyridine structure, where two pyridine rings are connected through a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-4-yl)phenyl]pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of 4-bromopyridine with 4-pyridylboronic acid using a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Another method involves the reaction of phenyl lithium with pyridine, which proceeds via a nucleophilic aromatic substitution mechanism. This reaction requires careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[4-(Pyridin-4-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated or nitrated bipyridine derivatives.
科学的研究の応用
2-[4-(Pyridin-4-yl)phenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2-[4-(Pyridin-4-yl)phenyl]pyridine depends on its application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, enhancing its catalytic activity or altering its redox behavior.
In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, or metal coordination .
類似化合物との比較
Similar Compounds
2-Phenylpyridine: Similar structure but lacks the second pyridine ring.
4-Vinylpyridine: Contains a vinyl group instead of a phenyl-pyridine linkage.
Pyridine N-oxides: Oxidized derivatives with different electronic properties.
Uniqueness
2-[4-(Pyridin-4-yl)phenyl]pyridine is unique due to its bipyridine structure, which provides enhanced coordination capabilities and electronic properties compared to simpler pyridine derivatives. This makes it particularly valuable in applications requiring strong metal-ligand interactions and specific electronic characteristics .
特性
CAS番号 |
113682-55-6 |
|---|---|
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC名 |
2-(4-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C16H12N2/c1-2-10-18-16(3-1)15-6-4-13(5-7-15)14-8-11-17-12-9-14/h1-12H |
InChIキー |
VJHKMPMVSHAPAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
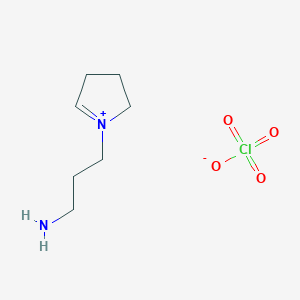
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
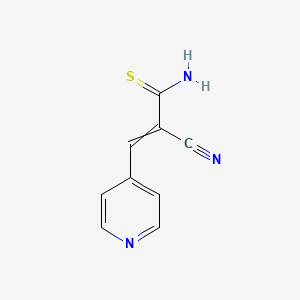
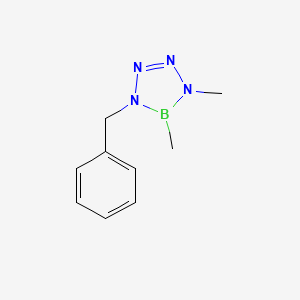
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
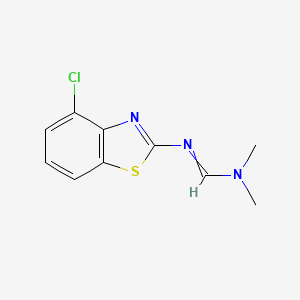
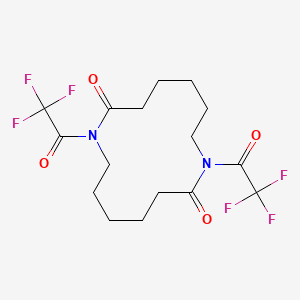

![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
